

An In-depth Technical Guide to 2,3-Dimethylbut-3-enal

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Compound of Interest

Compound Name: 2,3-Dimethylbut-3-enal

Cat. No.: B15313343

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2,3-Dimethylbut-3-enal** (CAS No. 80719-79-5), a specialty chemical with potential applications in organic synthesis. Due to the limited availability of primary literature on this specific compound, this document synthesizes information from chemical databases and established reaction mechanisms to provide a practical resource for researchers. This guide includes a proposed synthesis protocol, a summary of computed physicochemical properties, and a discussion of available spectroscopic data for a closely related isomer to aid in characterization.

Introduction and Discovery

2,3-Dimethylbut-3-enal is a C₆H₁₀O unsaturated aldehyde. A definitive historical account of the discovery and first synthesis of **2,3-Dimethylbut-3-enal** is not readily available in the surveyed scientific literature. It is likely that this compound was first synthesized as part of broader research into the synthesis and reactions of α,β -unsaturated aldehydes, rather than being the subject of a landmark discovery. The compound is cataloged in several chemical databases, which provide computed data on its properties.

Physicochemical Properties

Experimentally determined quantitative data for **2,3-Dimethylbut-3-enal** is not widely reported. The following table summarizes the computed physicochemical properties available from public chemical databases.

Property	Value	Source
Molecular Formula	C6H10O	PubChem[1]
Molecular Weight	98.14 g/mol	PubChem[1]
CAS Number	80719-79-5	PubChem[1]
IUPAC Name	2,3-dimethylbut-3-enal	PubChem[1]
Canonical SMILES	<chem>CC(C=O)C(=C)C</chem>	PubChem[1]
InChI Key	FULBADAVZOAHS-UHFFFAOYSA-N	PubChem[1]
XLogP3-AA (Computed)	1.7	PubChem[1]
Topological Polar Surface Area (Computed)	17.1 Å ²	PubChem[1]
Complexity (Computed)	84.2	PubChem[1]
Hydrogen Bond Donor Count (Computed)	0	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	1	PubChem[1]
Rotatable Bond Count (Computed)	2	PubChem[1]

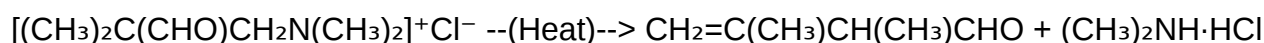
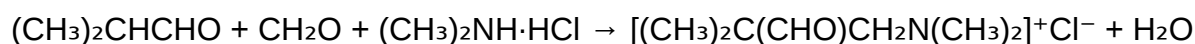
Proposed Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **2,3-Dimethylbut-3-enal** is not readily found, a plausible and efficient route is via the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde and a secondary amine. The resulting Mannich base can then be eliminated to form an α,β -unsaturated aldehyde.

Proposed Reaction: Mannich Reaction of Isobutyraldehyde

The proposed synthesis involves the reaction of isobutyraldehyde with formaldehyde and a secondary amine (such as dimethylamine) to form a Mannich base, followed by elimination to yield **2,3-Dimethylbut-3-enal**.

Reaction Scheme:



Detailed Hypothetical Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure based on general methods for the Mannich reaction and has not been directly sourced from a published synthesis of **2,3-Dimethylbut-3-enal**. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

Materials:

- Isobutyraldehyde
- Paraformaldehyde
- Dimethylamine hydrochloride
- Hydrochloric acid
- Sodium hydroxide
- Diethyl ether
- Magnesium sulfate (anhydrous)
- Round-bottom flask

- Reflux condenser
- Separatory funnel
- Distillation apparatus

Procedure:

- Formation of the Mannich Base:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyraldehyde, paraformaldehyde, and dimethylamine hydrochloride in a suitable solvent (e.g., ethanol or water).
 - Add a catalytic amount of hydrochloric acid.
 - Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
- Work-up and Isolation of the Mannich Base (Optional):
 - Neutralize the reaction mixture with a solution of sodium hydroxide.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
 - Remove the solvent under reduced pressure to yield the crude Mannich base.
- Elimination to Form **2,3-Dimethylbut-3-enal**:
 - The crude Mannich base can be subjected to thermal elimination. Heat the isolated base (or the reaction mixture directly after neutralization) to induce the elimination of the amine and formation of the alkene.

- Alternatively, the elimination can be facilitated by steam distillation of the acidified reaction mixture.
- Purification:
 - The resulting crude **2,3-Dimethylbut-3-enal** can be purified by fractional distillation under reduced pressure.

Spectroscopic Characterization

Experimental spectroscopic data for **2,3-Dimethylbut-3-enal** is not readily available in the scientific literature. However, data for its isomer, 2,3-Dimethyl-but-2-enal (CAS 13153-14-5), is available and can serve as a useful reference for researchers attempting to characterize the title compound.

Spectroscopic Data for the Isomer: 2,3-Dimethyl-but-2-enal

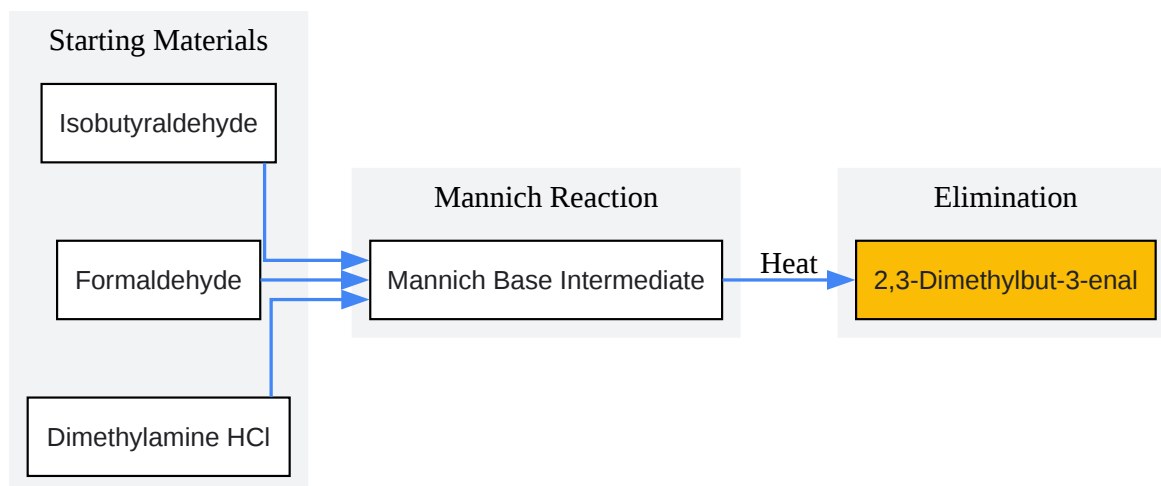
- ¹³C NMR Spectrum: Data available from PubChem.[2]
- IR Spectrum: Data available from PubChem.[2]

It is important to note that the position of the double bond will significantly affect the chemical shifts in the NMR spectra and the vibrational frequencies in the IR spectrum. For **2,3-Dimethylbut-3-enal**, one would expect to see signals corresponding to a terminal double bond in the ¹H and ¹³C NMR spectra, and a characteristic C=C stretching vibration for a terminal alkene in the IR spectrum.

Signaling Pathways and Experimental Workflows

As a synthetic building block, **2,3-Dimethylbut-3-enal** is not typically associated with biological signaling pathways. Its utility lies in its chemical reactivity as an α,β -unsaturated aldehyde, making it a precursor for various organic transformations.

Diagrams



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Caption: Proposed synthesis workflow for **2,3-Dimethylbut-3-enal** via the Mannich reaction.



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Caption: Logical relationship between **2,3-Dimethylbut-3-enal** and its isomer.

Conclusion

2,3-Dimethylbut-3-enal is a chemical compound for which detailed historical and experimental data is scarce. This guide provides a foundational understanding of the compound, including its computed properties and a plausible synthesis route based on the well-established Mannich reaction. For researchers and drug development professionals, this document serves as a starting point for the synthesis and characterization of this molecule, highlighting the current gaps in the literature and providing data on a closely related isomer to aid in analysis. Further experimental work is necessary to fully characterize **2,3-Dimethylbut-3-enal** and explore its potential applications in organic synthesis.

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References

- 1. 2,3-dimethylbut-2-enal | Molport-022-364-385 | Novel [molport.com]
- 2. 2,3-Dimethyl-but-2-enal | C₆H₁₀O | CID 11018812 - PubChem [pubchem.ncbi.nlm.nih.gov]
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